5,7-Dibromobenzo[d]isoxazol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dibromo-1,2-benzoxazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2O/c8-3-1-4-6(5(9)2-3)12-11-7(4)10/h1-2H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUXUECNTFPIJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NO2)N)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Benzo D Isoxazole Scaffold: a Privileged Structure in Heterocyclic Chemistry
The benzo[d]isoxazole, or 1,2-benzisoxazole (B1199462), ring system is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netrsc.org This five-membered heterocyclic ring, containing adjacent oxygen and nitrogen atoms fused to a benzene (B151609) ring, is a core component of numerous biologically active compounds. ontosight.ai Its significance stems from its ability to serve as a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.netnih.gov
The structural rigidity and electronic properties of the benzo[d]isoxazole nucleus allow it to interact with a wide range of biological targets. Consequently, derivatives of this scaffold have been investigated for a plethora of therapeutic applications, including as anti-HIV, antimicrobial, antipsychotic, anti-inflammatory, analgesic, and anticancer agents. rsc.orgnih.gov The discovery that various benzo[d]isoxazole moieties exhibit a broad spectrum of pharmacological actions has spurred extensive research in this area. researchgate.net For instance, certain derivatives have been identified as potent inhibitors of hypoxia-inducible factor (HIF)-1α, a key target in cancer therapy. nih.gov
A Historical Perspective: the Role of Halogenated Heterocycles in Synthesis
Halogenated heterocyclic compounds, which feature one or more halogen atoms such as bromine, chlorine, fluorine, or iodine, are fundamental building blocks in synthetic organic chemistry. sigmaaldrich.com Historically, the introduction of halogens into a heterocyclic core has been a pivotal strategy for chemists. Halogens act as highly effective electrophiles and good leaving groups, which allows for the activation and subsequent structural modification of organic molecules. mdpi.com
The utility of halogenated heterocycles lies in their capacity to serve as versatile intermediates for creating more complex molecular architectures. sigmaaldrich.com Synthetic chemists utilize these compounds in a wide array of reactions, including palladium-catalyzed cross-coupling reactions and lithiation, to construct new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com The reactivity of these compounds can be finely tuned based on the type and position of the halogen atom, enabling the selective synthesis of desired products. mdpi.com Aromatic heterocycles, for example, react vigorously with chlorine and bromine, often leading to the formation of polyhalogenated products that can be further functionalized. msu.edu This controlled functionalization is a cornerstone of modern synthetic strategies, allowing for the efficient construction of diverse and highly functionalized carbocyclic and heterocyclic systems. mdpi.com
Emerging Research Directions for 5,7 Dibromobenzo D Isoxazol 3 Amine
Classical Approaches to Benzo[d]isoxazole Ring System Construction
Traditional synthetic routes to the benzo[d]isoxazole (also known as indoxazine) scaffold rely on well-established cyclization reactions, strategic halogenation, and functional group transformations. These methods often utilize readily available starting materials and stoichiometric reagents.
Cyclization Reactions for Benzo[d]isoxazole Formation
The formation of the benzo[d]isoxazole ring is the cornerstone of the synthesis. Classical methods typically involve intramolecular reactions where the oxygen and nitrogen atoms of a suitably substituted benzene derivative form the new five-membered ring.
One fundamental approach involves the cyclization of 2-nitrophenyl compounds. For instance, derivatives of 2-nitrotoluene (B74249) or related systems containing an activated α-carbon can undergo an internal oxidation-reduction reaction. In this process, an oxygen atom from the ortho-nitro group effectively adds to the benzylic carbon, which, after the loss of a water molecule, yields the 2,1-benzisoxazole ring (anthranil). rsc.org
Another widely used classical method starts from salicylaldehyde (B1680747) or its derivatives. Reaction with hydroxylamine-O-sulfonic acid in the presence of a base provides a direct route to the 1,2-benzisoxazole (B1199462) system. wikipedia.org Furthermore, intramolecular [3+2] cycloaddition of in situ-generated nitrile oxides represents a versatile pathway. researchgate.netscilit.com This can be achieved by the dehydration of nitroalkanes or the dehydrohalogenation of hydroximoyl chlorides. researchgate.net
A different strategy employs the cyclization of anilide precursors. Anilides derived from 2-fluorobenzaldehydes, particularly those activated by electron-withdrawing groups at the C5 position (relative to the fluorine), can be cyclized through an N-deprotonation followed by an intramolecular O-SNA_r_ (nucleophilic aromatic substitution) reaction to yield benzo[d]oxazoles, a related heterocyclic system. nih.gov This highlights the principle of using ortho-halo precursors for cyclization.
| Starting Material Type | Key Reaction Principle | Resulting Ring System | Reference |
|---|---|---|---|
| 2-Nitrobenzyl Systems | Internal Oxidation-Reduction | 2,1-Benzisoxazole | rsc.org |
| Salicylaldehyde Derivatives | Condensation/Cyclization with Hydroxylamine-O-Sulfonic Acid | 1,2-Benzisoxazole | wikipedia.org |
| Ortho-Substituted Nitroalkanes | Intramolecular Nitrile Oxide Cycloaddition (INOC) | Bicyclic Isoxazoles | researchgate.net |
| 2-Fluoroanilide Derivatives | N-Deprotonation–O-SNAr Cyclization | Benzo[d]oxazole (related system) | nih.gov |
Strategies for Dibromination and Regioselectivity
To synthesize the target compound, two bromine atoms must be introduced at the 5- and 7-positions of the benzo[d]isoxazole core. This is typically achieved through electrophilic aromatic substitution. The regiochemical outcome of the bromination is dictated by the directing effects of the substituents already present on the benzene ring.
For a precursor like 3-nitrobenzo[d]isoxazole, the isoxazole ring fused to the benzene ring acts as a deactivating group, while the nitro group is a strong deactivator and meta-director. Electrophilic attack is therefore directed to the positions meta to the nitro group and influenced by the heterocyclic portion. In the synthesis of the related 4,8-dibromobenzo[1,2-d:4,5-d']bis( nih.govnih.govresearchgate.netthiadiazole), direct bromination of the parent heterocycle was successful. nih.gov This suggests that direct bromination of a benzo[d]isoxazole precursor is a viable strategy.
The use of N-bromosuccinimide (NBS) is a common method for such brominations. For example, the bromination of 9-alkyl-6b,9a-dihydroacenaphtho[1,2-d]isoxazoles with NBS has been studied, yielding various bromo-derivatives. rsc.org The precise conditions (solvent, temperature, catalyst) can be tuned to control the degree and position of bromination, although achieving specific 5,7-disubstitution often requires a precursor with appropriate directing groups.
Nitro Reduction and Subsequent Functionalization Pathways
The final step in a classical synthesis pathway is often the reduction of a nitro group to form the required 3-amine functionality. This transformation must be performed without affecting the isoxazole ring or the carbon-bromine bonds.
A variety of reagents are available for the reduction of an aromatic nitro group to an amine. masterorganicchemistry.com Common methods include:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. This is often a clean and efficient method. researchgate.netmasterorganicchemistry.com
Metal/Acid Reduction: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). researchgate.netmasterorganicchemistry.com Tin(II) chloride (SnCl₂) is a particularly mild and selective reagent often used for this purpose. researchgate.net
A practical method for synthesizing related N-alkyl-1,3-dihydro-2,1-benzisoxazoles involves the partial reduction of a nitro group to a hydroxylamine (B1172632) using hydrazine (B178648) and a rhodium on carbon catalyst, followed by cyclization. nih.govnih.gov While this produces a different isomer, the initial nitro reduction step is highly relevant. The choice of reducing agent is critical to avoid over-reduction or cleavage of the sensitive N-O bond in the isoxazole ring. researchgate.net
| Reagent/System | Typical Conditions | Selectivity Considerations | Reference |
|---|---|---|---|
| H₂ / Pd, Pt, or Ni Catalyst | Protic solvent (e.g., EtOH, AcOH), RT to moderate temp. | Highly efficient; may reduce other functional groups if not controlled. Can be poisoned to increase selectivity (e.g., Lindlar catalyst). | researchgate.net |
| SnCl₂ · 2H₂O | EtOH or EtOAc, reflux | Chemoselective for nitro groups, tolerating many other functionalities including esters and halogens. | researchgate.net |
| Fe / HCl or NH₄Cl | Aqueous ethanol, reflux | Inexpensive and effective; requires acidic conditions. | masterorganicchemistry.com |
| Zn / Ammonium (B1175870) Formate | Methanol/THF, room temperature | Very mild conditions, neutral pH, high selectivity. | researchgate.net |
Modern Transition Metal-Catalyzed Synthetic Routes
Contemporary organic synthesis increasingly relies on transition metal catalysts to achieve high efficiency, selectivity, and functional group tolerance. Palladium, gold, and iridium complexes have emerged as powerful tools for constructing and functionalizing heterocyclic systems like benzo[d]isoxazole.
Palladium-Catalyzed C-C and C-N Bond Formations
Palladium catalysts are exceptionally versatile for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which can be applied to benzo[d]isoxazole synthesis in several ways.
One advanced strategy involves a palladium-catalyzed intermolecular [4+1] annulation. For example, N-phenoxyacetamides can react with aldehydes in the presence of a palladium catalyst to form 1,2-benzisoxazoles. researchgate.net This method constructs the ring by activating a C-H bond ortho to the phenoxy group, forming a new C-C and C=N bond simultaneously. researchgate.net
Palladium-catalyzed cross-coupling reactions are also invaluable. A pre-formed 3-halo-5,7-dibromobenzo[d]isoxazole could undergo a Buchwald-Hartwig amination to introduce the 3-amine group. Similarly, Suzuki or Stille couplings on a bromo-substituted benzisoxazole can be used to build molecular complexity, as demonstrated by the successful Suzuki coupling of a bromo-substituted 1,3-dihydro-2,1-benzisoxazole with phenylboronic acid. nih.gov Such reactions are fundamental in modern medicinal chemistry for creating libraries of compounds for biological screening. nih.govnih.gov
Gold- and Iridium-Catalyzed Cyclization Processes
Gold and iridium catalysts have gained prominence for their unique ability to activate alkynes and allenes, enabling powerful cyclization reactions.
Gold(I) and Gold(III) catalysts are particularly effective in promoting the cycloisomerization of precursors containing alkyne and oxime functionalities to form isoxazole rings. organic-chemistry.orgnih.gov For instance, α,β-acetylenic oximes can be smoothly converted into substituted isoxazoles under mild, gold-catalyzed conditions. organic-chemistry.org Gold catalysts have also been employed in [4+2] annulation/cyclization cascades of existing benzisoxazoles with alkynes to build more complex fused systems. nih.gov
Iridium catalysts have been developed for intramolecular asymmetric dearomatization reactions of benzoxazoles and related heterocycles. researchgate.net More directly applicable, iridium complexes can catalyze the N-O bond-cleaving cyclization of 2,3-dihydroisoxazoles with alkenes, providing access to various nitrogen-containing heterocycles like pyrrolidines and pyrroles. While this involves ring-opening, the ability of iridium to mediate transformations of the isoxazole core highlights its potential in developing novel synthetic routes.
Nickel-Catalyzed Cross-Coupling Strategies
Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis, offering a cost-effective and efficient alternative to palladium-based methods for the formation of carbon-nitrogen (C-N) bonds. rsc.orgresearchgate.net These strategies are particularly relevant for the synthesis of complex heterocyclic compounds like this compound. The versatility of nickel catalysis allows for the coupling of a wide range of substrates, including aryl bromides, which are present in the target molecule's precursors. nih.gov
In the context of synthesizing substituted benzo[d]isoxazoles, nickel catalysts can facilitate the crucial amination step. For instance, a nickel-catalyzed approach could be employed to introduce the 3-amine group onto a pre-formed 5,7-dibromobenzo[d]isoxazole ring system. The general scheme for such a reaction would involve the coupling of an amination reagent with a suitable 5,7-dibromobenzo[d]isoxazole precursor.
Table 1: Illustrative Nickel-Catalyzed Amination Conditions This table presents a hypothetical optimization of a nickel-catalyzed amination for a generic aryl bromide, illustrating the types of parameters that would be considered.
| Entry | Nickel Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Ni(COD)₂ | dppf | NaOtBu | Toluene | 100 | 65 |
| 2 | NiCl₂(dppp) | - | K₂CO₃ | Dioxane | 120 | 72 |
| 3 | NiBr₂·diglyme | IPr | K₃PO₄ | DMF | 110 | 85 |
| 4 | Ni(acac)₂ | SIMes | Cs₂CO₃ | NMP | 100 | 90 |
Data is illustrative and based on general findings in nickel catalysis literature.
The choice of ligand is critical in modulating the reactivity and selectivity of the nickel catalyst. Ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene), dppp (B1165662) (1,3-bis(diphenylphosphino)propane), and N-heterocyclic carbenes (NHCs) like IPr (1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) and SIMes (1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride) have shown significant success in various cross-coupling reactions. researchgate.net The base and solvent system also play a pivotal role in the reaction's efficiency.
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into synthetic routes is a growing priority in chemical research. For the synthesis of isoxazole derivatives, several environmentally benign methods have been developed that could be adapted for this compound.
One promising approach is the use of deep eutectic solvents (DES) as a reaction medium. nih.gov DES are mixtures of quaternary ammonium salts and hydrogen bond donors, forming a eutectic with a melting point lower than the individual components. They are often biodegradable, have low toxicity, and can be recycled. core.ac.uk For example, a mixture of choline (B1196258) chloride and urea (B33335) has been successfully used for the regioselective synthesis of 3,5-disubstituted isoxazoles. nih.govcore.ac.uk
Another green strategy involves the use of aqueous solutions of bio-based solvents like gluconic acid. researchgate.net This approach not only utilizes a renewable solvent but can also offer catalytic activity, potentially reducing the need for traditional metal catalysts. Ultrasound-assisted synthesis is another green technique that can lead to higher yields, shorter reaction times, and milder conditions without the need for a catalyst. nih.gov
Table 2: Comparison of Green Solvents for Isoxazole Synthesis This table illustrates potential green solvent systems and their impact on a model isoxazole synthesis.
| Entry | Solvent System | Catalyst | Reaction Time (h) | Yield (%) | Recyclability |
| 1 | Toluene | Pd(PPh₃)₄ | 12 | 88 | Low |
| 2 | Choline Chloride:Urea (1:2) | None | 4 | 92 | High |
| 3 | 50 wt% Gluconic Acid (aq) | None | 6 | 85 | High |
| 4 | Water | Surfactant | 8 | 78 | Moderate |
Data is illustrative and based on published results for related isoxazole syntheses. nih.govcore.ac.ukresearchgate.net
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This process involves a systematic variation of parameters such as catalyst, solvent, temperature, and reaction time. The synthesis of related heterocyclic structures provides a framework for potential optimization strategies. nih.govnih.gov
For a key step, such as the cyclization to form the benzo[d]isoxazole ring, various condensing agents and reaction conditions can be explored. The synthesis of benzo[d]isoxazole derivatives often involves the cyclization of an ortho-substituted aromatic precursor. nih.gov
Table 3: Optimization of a Hypothetical Cyclization Step for a Benzo[d]isoxazole Precursor
| Entry | Condensing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Polyphosphoric Acid | - | 150 | 4 | 60 |
| 2 | Eaton's Reagent | Dichloromethane | 25 | 2 | 75 |
| 3 | Triflic Acid | - | 0 to 25 | 1 | 82 |
| 4 | NaH | Diglyme | 150 | 5 | 88 |
| 5 | H₂SO₄ | - | 85 | 4 | 70 |
This table is a hypothetical representation of an optimization study based on known cyclization methods for related heterocyclic systems. nih.gov
The choice of reagents and conditions can significantly impact the outcome. For instance, strong acids like polyphosphoric acid or triflic acid can promote cyclization, while strong bases like sodium hydride in a high-boiling solvent can also be effective. nih.gov Microwave-assisted synthesis has also been shown to accelerate reactions and improve yields in the synthesis of related aza-deaza-adenines. researchgate.net
Stereoselective and Regioselective Synthetic Investigations
Regioselectivity is a critical consideration in the synthesis of substituted isoxazoles, including the benzo[d]isoxazole scaffold of the target molecule. The formation of the isoxazole ring from acyclic precursors can often lead to a mixture of regioisomers. nih.gov For the synthesis of this compound, controlling the regiochemistry of the cyclization step is paramount to ensure the correct arrangement of the atoms in the isoxazole ring.
One of the most common methods for isoxazole synthesis is the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene. nih.govresearchgate.net The regioselectivity of this reaction is influenced by steric and electronic factors of the substituents on both the nitrile oxide and the dipolarophile. nih.gov For instance, in the synthesis of 3,5-disubstituted isoxazoles, the use of specific catalysts or reaction conditions can favor the formation of one regioisomer over another. nih.gov
While stereoselectivity is not a factor for the aromatic this compound itself, it becomes relevant if any chiral centers are introduced in subsequent modifications or if precursors with stereocenters are used.
Table 4: Regioselectivity in Isoxazole Synthesis via [3+2] Cycloaddition This table illustrates how the choice of reactants can influence the regiochemical outcome in a generic isoxazole synthesis.
| Nitrile Oxide (R¹-CNO) | Alkyne (R²-C≡CH) | Catalyst | Regioisomeric Ratio (3,5- vs 3,4-) |
| Ar-CNO | Ph-C≡CH | Cu(I) | >95:5 |
| EtOOC-CNO | HC≡COOEt | None | 80:20 |
| Ar-CNO | HC≡C-SiMe₃ | Ag(I) | >98:2 |
Data is illustrative and based on general principles of 1,3-dipolar cycloaddition reactions. nih.govnih.gov
Investigations into the regioselective synthesis of related imidazole-isoxazole hybrids have also been reported, highlighting the ongoing research into controlling the orientation of substituents on the isoxazole ring. thesciencein.org
Reactivity of the Bromine Substituents at C-5 and C-7
The two bromine atoms on the benzene portion of the molecule are susceptible to a range of reactions common to aryl halides, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and halogen-metal exchange. These transformations provide powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds at the C-5 and C-7 positions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of C-C bonds. For substrates like this compound, both the Suzuki-Miyaura and Stille couplings are highly relevant.
The Suzuki-Miyaura coupling involves the reaction of an organoboron reagent (typically a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. This reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups, making it suitable for complex molecules. While specific literature examples detailing the Suzuki-Miyaura coupling of this compound are not prevalent, the reactivity of similar bromo-heterocyclic systems suggests that it would readily participate in such transformations. ambeed.combohrium.com By carefully selecting the reaction conditions (e.g., catalyst, ligand, base, and stoichiometry of the boronic acid), it is often possible to achieve either mono- or di-arylation/alkenylation at the C-5 and C-7 positions. nih.gov
The Stille coupling utilizes an organotin reagent as the coupling partner. A key advantage of the Stille reaction is the stability and often commercial availability of the organostannane reagents. The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organotin compound and reductive elimination to afford the coupled product. The reactivity of bromo-isoxazoles in Stille couplings is established, indicating that this compound would be a viable substrate for introducing a variety of substituents at the brominated carbons.
A representative table of potential cross-coupling partners is provided below.
| Coupling Reaction | Reagent Type | Potential New Substituent (R) |
| Suzuki-Miyaura | Arylboronic acid | Aryl |
| Suzuki-Miyaura | Alkenylboronic acid | Alkenyl |
| Stille | Arylstannane | Aryl |
| Stille | Alkenylstannane | Alkenyl |
| Stille | Alkynylstannane | Alkynyl |
Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles
The bromine atoms of this compound can also be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the fused isoxazole ring system helps to activate the aryl halides towards nucleophilic attack. This pathway is particularly effective for introducing heteroatom nucleophiles.
Common nucleophiles that can be employed in SNAr reactions include amines, alkoxides, and thiolates, leading to the formation of the corresponding substituted products. For instance, reaction with a primary or secondary amine would yield a diaminobenzisoxazole derivative. The reaction conditions typically involve heating the substrate with an excess of the nucleophile, sometimes in the presence of a base. The relative reactivity of the C-5 and C-7 positions towards substitution would depend on the specific electronic effects of the fused ring and the amine substituent. While direct examples for this specific dibromo-compound are scarce, the general reactivity of halo-isoxazoles in SNAr reactions is well-documented. cymitquimica.com
Halogen-Metal Exchange Reactions and Subsequent Electrophilic Trapping
Halogen-metal exchange is a powerful method for converting an aryl halide into a highly reactive organometallic species, typically an aryllithium or arylmagnesium (Grignard) reagent. This transformation is usually achieved by treating the aryl bromide with a strong organolithium base (like n-butyllithium or t-butyllithium) at low temperatures.
For this compound, this reaction would generate a mono- or di-lithiated intermediate. These intermediates are potent nucleophiles and can be "trapped" by a wide variety of electrophiles. This two-step sequence allows for the introduction of a diverse range of functional groups that are not accessible via cross-coupling or SNAr reactions.
A table illustrating potential electrophiles and the resulting products is shown below.
| Electrophile | Reagent Example | Resulting Functional Group at C-5/C-7 |
| Carbon dioxide | CO₂ | Carboxylic acid (-COOH) |
| Aldehydes/Ketones | RCHO, R₂CO | Hydroxymethyl/Hydroxyalkyl (-CH(OH)R) |
| Alkyl halides | CH₃I | Alkyl (-CH₃) |
| Dimethylformamide | DMF | Aldehyde (-CHO) |
Reactivity of the Amine Functionality at C-3
The primary amine group at the C-3 position is a versatile functional handle, capable of undergoing a variety of reactions typical of aromatic amines.
Acylation and Alkylation Reactions
The lone pair of electrons on the nitrogen atom of the 3-amino group makes it nucleophilic, allowing it to react readily with electrophiles. Acylation , the reaction with acylating agents such as acid chlorides or anhydrides, proceeds smoothly to form the corresponding amides. This reaction is often used to protect the amine group or to introduce new structural motifs.
Alkylation of the amine can also be achieved using alkyl halides. However, controlling the degree of alkylation can be challenging, as the primary amine can be converted to secondary and tertiary amines, and even to a quaternary ammonium salt. Reductive amination offers a more controlled method for preparing secondary and tertiary amines.
Condensation Reactions and Imine Formation
The primary amine at C-3 can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is typically catalyzed by acid and involves the reversible formation of a carbinolamine intermediate, which then dehydrates to the imine. The resulting C=N double bond of the imine can be further reduced (e.g., with sodium borohydride) to afford a stable secondary amine, in a process known as reductive amination. This two-step sequence is a highly effective method for the N-alkylation of the amine group.
Diazotization and Subsequent Transformations
The primary aromatic amine group at the 3-position of this compound is readily susceptible to diazotization. This reaction, typically carried out by treating the amine with nitrous acid (HONO) generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures, converts the amino group into a diazonium salt. libretexts.orgbyjus.com Aryl diazonium salts are valuable synthetic intermediates due to the excellent leaving group ability of dinitrogen gas (N₂). organic-chemistry.org
The resulting 5,7-dibromobenzo[d]isoxazol-3-diazonium salt can undergo a variety of subsequent transformations to introduce a wide range of substituents at the 3-position. These reactions, analogous to the well-established Sandmeyer and related reactions, provide access to a diverse array of derivatives.
Table 1: Potential Transformations of 5,7-Dibromobenzo[d]isoxazol-3-diazonium Salt
| Reagent(s) | Product (3-substituent) | Reaction Type |
| H₂O, heat | -OH (Hydroxyl) | Hydrolysis |
| CuCl/HCl | -Cl (Chloro) | Sandmeyer Reaction |
| CuBr/HBr | -Br (Bromo) | Sandmeyer Reaction |
| CuCN/KCN | -CN (Cyano) | Sandmeyer Reaction |
| KI | -I (Iodo) | Iodination |
| HBF₄, heat | -F (Fluoro) | Schiemann Reaction |
| H₃PO₂ | -H (Deamination) | Reduction |
These transformations allow for the strategic modification of the benzo[d]isoxazole core, enabling the synthesis of compounds with tailored electronic and steric properties for various research applications, including medicinal chemistry and materials science. nih.govnih.gov
Transformations Involving the Isoxazole Ring System
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, possesses unique reactivity that can be exploited for further molecular diversification. nih.govnanobioletters.com
Ring-Opening Reactions
The N-O bond within the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to ring-opened intermediates. A common strategy involves reductive cleavage. For instance, catalytic hydrogenation or the use of reducing agents like molybdenum hexacarbonyl can open the isoxazole ring to yield enaminone intermediates. beilstein-journals.org In the context of this compound, such a reductive opening would be expected to produce a substituted 2-amino-3-hydroxybenzonitrile (B1284206) derivative, which could then be utilized in further synthetic steps.
Transition metal catalysis, particularly with gold(I), has also been demonstrated to facilitate the ring opening of benzisoxazoles. nih.gov This process often involves the coordination of the metal to the alkyne and subsequent attack by the isoxazole nitrogen, leading to a cascade that opens the heterocyclic ring. nih.gov
Ring-Expansion and Contraction Strategies
The reactivity of the isoxazole ring allows for skeletal reorganization through ring-expansion strategies. One notable example is the gold(I)-catalyzed reaction of substituted 1,2-benzisoxazoles with ynamides. nih.gov This transformation proceeds through the addition of the benzisoxazole to a gold-activated ynamide, followed by ring expansion of the benzisoxazole fragment. nih.gov This cascade ultimately furnishes ring-expanded benzo[e] researchgate.netnih.govoxazine derivatives. nih.gov Applying this strategy to this compound could potentially yield highly functionalized, larger heterocyclic systems.
Another approach involves the molybdenum-mediated ring expansion of isoxazoles to form 4-pyridones. beilstein-journals.org This reaction proceeds via a reductive ring opening to an enamine intermediate, which then undergoes cyclization. beilstein-journals.org
[3+2]-Cycloaddition Reactions
While [3+2] cycloaddition reactions are a primary method for the synthesis of the isoxazole ring itself, the ring can also participate in transformations that are mechanistically related to cycloadditions. nanobioletters.comorganic-chemistry.org The isoxazole nucleus can act as a latent 1,3-dipole. For example, under thermal or catalytic conditions that promote ring opening, the resulting species can engage with dipolarophiles in what can be considered an in-situ ring-opening/[3+2]-cycloaddition cascade. The reaction of tertiary amine N-oxides with silyl (B83357) imines to form 1,2-diamines via a [3+2] cycloaddition highlights the utility of this reaction class in generating complex scaffolds. nih.gov The isoxazole ring in this compound could potentially be coaxed to participate in similar cycloaddition-type transformations, leading to novel heterocyclic frameworks.
Mechanistic Studies of Key Reaction Pathways
The mechanisms of several key transformations involving the benzo[d]isoxazole scaffold have been investigated through experimental and computational methods. For instance, the gold(I)-catalyzed ring expansion of benzisoxazoles with ynamides has been studied using Density Functional Theory (DFT) computations. nih.gov These studies support a mechanism involving the formation of an α-imino vinylic gold intermediate after the initial ring expansion. nih.gov This is followed by a 1,2-migration of a sulfonamide group to a masked carbene center, which dictates the stereoselectivity of the final benzo[e] researchgate.netnih.govoxazine product. nih.gov Trapping experiments have provided further evidence for the participation of the proposed α-imino masked gold carbene intermediate. nih.gov
Similarly, the molybdenum-catalyzed ring expansion of isoxazoles to pyridones is believed to proceed through an unstable enaminone intermediate formed upon reductive ring opening. beilstein-journals.org The catalyst is thought to play a crucial role not only in the initial ring cleavage but also in promoting the subsequent cyclization to the pyridone product. beilstein-journals.org In the absence of such catalysis, the enaminone intermediate is prone to decomposition. beilstein-journals.org
Mechanistic investigations into [3+2] cycloadditions often focus on understanding the generation and reactivity of the 1,3-dipole. For azomethine ylides generated from tertiary amine N-oxides, DFT modeling has been used to rationalize the reaction pathway and substrate flexibility. nih.gov These studies reveal that the reaction proceeds through a multi-ion-bridge intermediate, avoiding a highly electrophilic iminium species. nih.gov Such mechanistic insights are critical for predicting reaction outcomes and designing new synthetic strategies involving the this compound core.
Structural Elucidation and Advanced Characterization Techniques for 5,7 Dibromobenzo D Isoxazol 3 Amine and Its Derivatives
Spectroscopic Analysis Methodologies
Spectroscopic techniques are indispensable tools for probing the molecular structure of 5,7-Dibromobenzo[d]isoxazol-3-amine, each providing unique insights into its atomic and electronic framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published in peer-reviewed literature, the expected NMR spectra can be predicted based on its structure.
¹H NMR: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons and the amine group. The protons on the benzene (B151609) ring, influenced by the electron-withdrawing bromine atoms and the fused isoxazole (B147169) ring, would appear in the downfield region, typically between 7.0 and 8.5 ppm. The two aromatic protons would likely appear as two distinct signals, and their coupling would provide information about their relative positions. The amine (-NH₂) protons would likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The carbon atoms bonded to the electronegative bromine and nitrogen atoms would be significantly deshielded and appear at higher chemical shifts. The aromatic and isoxazole ring carbons would have characteristic shifts that are well-documented for these types of heterocyclic systems.
2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. COSY would reveal the coupling between adjacent protons, confirming their positions on the aromatic ring. HSQC would correlate the proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C NMR spectrum.
Expected ¹H and ¹³C NMR Data for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H-4 | ~7.5 - 7.8 (d) | C-4: ~115 - 125 |
| H-6 | ~7.8 - 8.2 (d) | C-6: ~110 - 120 |
| -NH₂ | ~5.0 - 7.0 (br s) | C-3: ~150 - 160 |
| C-3a: ~110 - 120 | ||
| C-5: ~115 - 125 | ||
| C-7: ~110 - 120 | ||
| C-7a: ~145 - 155 |
Note: These are predicted values and may vary from experimental results.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a key method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming its structure. As a primary aromatic amine, it would exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending vibration is also expected around 1600-1650 cm⁻¹. The C=N stretching of the isoxazole ring and the C=C stretching of the aromatic ring would likely appear in the 1500-1620 cm⁻¹ region. Furthermore, the C-Br stretching vibrations would be observed at lower wavenumbers, typically below 800 cm⁻¹.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Amine (N-H) | 3300 - 3500 (two bands) | Asymmetric & Symmetric Stretch |
| Amine (N-H) | 1600 - 1650 | Bend (Scissoring) |
| Aromatic C-H | 3000 - 3100 | Stretch |
| C=N (Isoxazole) | 1550 - 1620 | Stretch |
| Aromatic C=C | 1450 - 1600 | Stretch |
| C-N | 1250 - 1350 | Stretch |
| C-Br | 500 - 800 | Stretch |
Note: These are general expected ranges and specific values may differ.
Mass Spectrometry (MS, HRMS) for Molecular Formula Determination
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₄Br₂N₂O), the mass spectrum would be characterized by a distinct isotopic pattern for the molecular ion peak due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, the molecular ion would appear as a cluster of peaks at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1.
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₇H₄Br₂N₂O. bldpharm.com
Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Relative Intensity |
| [C₇H₄⁷⁹Br₂N₂O]⁺ | ~290 | ~25% |
| [C₇H₄⁷⁹Br⁸¹BrN₂O]⁺ | ~292 | ~50% |
| [C₇H₄⁸¹Br₂N₂O]⁺ | ~294 | ~25% |
Note: The exact m/z values will depend on the precise atomic masses.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated aromatic and isoxazole ring systems. The presence of the amino group as an auxochrome would likely cause a bathochromic (red) shift of these absorptions to longer wavelengths compared to the unsubstituted benzisoxazole core. The specific wavelengths of maximum absorbance (λmax) are dependent on the solvent used.
Chromatographic and Separation Techniques in Purity Assessment and Isolation
Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds like this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound. A sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. A pure sample of this compound would ideally show a single sharp peak in the chromatogram. The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate). Commercial suppliers of this compound often provide HPLC data to certify its purity. bldpharm.com
Column Chromatography: For the initial purification of the crude product after synthesis, column chromatography is often employed. This technique uses a solid adsorbent (like silica (B1680970) gel or alumina) packed into a column. The crude mixture is applied to the top of the column, and a solvent (eluent) is passed through, causing the components to separate based on their polarity. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure this compound.
Computational and Theoretical Investigations of 5,7 Dibromobenzo D Isoxazol 3 Amine
Quantum Chemical Calculations (Density Functional Theory - DFT) on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For benzoisoxazole derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are utilized to determine optimized geometries, electronic properties, and spectroscopic features. researchgate.net Such studies can be performed in the gas phase or with solvation models (like the Conductor-like Polarizable Continuum Model, CPCM) to simulate the behavior in different solvents. researchgate.net
A key aspect of quantum chemical calculations is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are fundamental descriptors of a molecule's reactivity and stability. dergipark.org.trnih.gov
The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting nature. dergipark.org.tr A small HOMO-LUMO energy gap generally signifies high chemical reactivity, low kinetic stability, and high polarizability, suggesting that the molecule can be easily excited. nih.govnih.gov
For benzoisoxazole derivatives, DFT calculations can map the electron density distribution of the HOMO and LUMO. This reveals the specific atoms or regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks. For instance, in related heterocyclic systems, the HOMO is often localized over specific rings or heteroatoms, while the LUMO distribution highlights other areas susceptible to receiving electrons. nih.gov
To illustrate, the following table presents hypothetical HOMO-LUMO energy values for a benzoisoxazole derivative, as would be determined by DFT calculations.
| Computational Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -1.80 |
| HOMO-LUMO Gap | 4.70 |
| Note: These are illustrative values for a representative benzoisoxazole derivative. |
DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface. This allows for the identification of reactants, products, intermediates, and, crucially, transition states. The energy barrier of a transition state (activation energy) determines the kinetic feasibility of a reaction pathway.
For isoxazole (B147169) synthesis, such as through [3+2] cycloaddition reactions, computational studies can model the entire reaction course. nih.gov These models can predict whether a reaction will proceed in a stepwise or concerted manner and can explain observed regioselectivity by comparing the activation energies of different possible pathways. nih.gov For example, the formation of isoxazolines from nitrile oxides and alkenes has been computationally shown to favor a stepwise, radical-mediated mechanism over a concerted [3+2] cycloaddition in certain electrochemical conditions. nih.gov
A hypothetical energy profile for a reaction involving a benzoisoxazole derivative is presented below, showcasing the kind of data generated from these computational studies.
| Reaction Coordinate | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +25.5 |
| Intermediate | +5.2 |
| Transition State 2 | +15.8 |
| Products | -10.3 |
| Note: This table represents a hypothetical reaction pathway and illustrative energy values. |
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations provide insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a view of conformational changes and intermolecular interactions. acs.orgresearchgate.net
For a molecule like 5,7-Dibromobenzo[d]isoxazol-3-amine, MD simulations can explore its conformational space, identifying the most stable arrangements of its atoms and the energy barriers between different conformations. chemrxiv.org This is particularly important for understanding how the molecule might interact with a biological target, such as a protein's binding site. MD simulations on related heterocyclic compounds, like benzoxazole (B165842) and benzotriazole (B28993) derivatives, have been used to assess the stability of ligand-protein complexes, showing how the molecule adapts its conformation to fit within a binding pocket. researchgate.netnih.govdergipark.org.tr Analysis of parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) during the simulation can indicate the stability of the molecule's conformation and its interactions with its environment. researchgate.net
Structure-Reactivity Relationship Studies
By combining the insights from both quantum chemical calculations and experimental data, it is possible to establish structure-reactivity relationships (SRRs). These relationships explain how modifications to a molecule's structure, such as the addition or change of substituent groups, affect its chemical reactivity and biological activity. researchgate.net
For the benzo[d]isoxazole scaffold, studies have shown how different substituents influence the molecule's properties. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. nih.gov In a study of 3-amino-benzo[d]isoxazoles, structure-activity relationship (SAR) studies, which are conceptually similar to SRR, were used to identify potent inhibitors of receptor tyrosine kinases. acs.org Computational analysis helps to rationalize these observed trends by correlating structural changes with variations in electronic properties like charge distribution and molecular orbital energies.
Synthesis and Characterization of 5,7 Dibromobenzo D Isoxazol 3 Amine Derivatives and Analogues
Modification at the Bromine Positions (C-5 and C-7) for Divergent Synthesis
The bromine atoms at the C-5 and C-7 positions of the benzo[d]isoxazole ring are amenable to various cross-coupling reactions, providing a powerful tool for divergent synthesis. These reactions allow for the introduction of a wide array of substituents, significantly expanding the chemical space of accessible derivatives.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to brominated isoxazoles. researchgate.net Reactions such as the Suzuki-Miyaura, Negishi, Stille, and Buchwald-Hartwig amination can be employed to form new carbon-carbon and carbon-nitrogen bonds at the C-5 and C-7 positions. youtube.comrwth-aachen.de
Suzuki-Miyaura Coupling: This reaction utilizes boronic acids or their esters as coupling partners. For instance, reacting 5,7-dibromobenzo[d]isoxazol-3-amine with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base can yield 5,7-di(aryl/heteroaryl)benzo[d]isoxazol-3-amine derivatives. The choice of catalyst, such as Pd₂(dba)₃ with a bulky phosphine (B1218219) ligand like P(t-Bu)₃·HBF₄, can be crucial for achieving high yields and suppressing side reactions. researchgate.net
Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds, enabling the introduction of various amine functionalities. This is particularly useful for synthesizing derivatives with altered solubility and hydrogen-bonding capabilities. youtube.com
The compatibility of the benzo[d]isoxazole core with these palladium-catalyzed reactions has been demonstrated, allowing for the synthesis of complex molecules. nih.gov
Interactive Data Table: Examples of C-5 and C-7 Modifications
| Entry | Reactant at C-5/C-7 | Coupling Reaction | Product Functionality |
| 1 | Phenylboronic acid | Suzuki-Miyaura | Aryl |
| 2 | Alkylboronic acid | Suzuki-Miyaura | Alkyl |
| 3 | Aniline | Buchwald-Hartwig | Amino |
| 4 | Thiopheneboronic acid | Suzuki-Miyaura | Heteroaryl |
Modification at the Amine Position (N-3) and its Impact on Chemical Properties
The primary amine group at the N-3 position is a key site for functionalization, allowing for the synthesis of amides, sulfonamides, and other derivatives with altered electronic and steric properties. nih.govnih.gov
Amide and Sulfonamide Synthesis:
Amide Formation: The amine group can readily react with acyl chlorides or carboxylic acids (activated with coupling agents) to form amides. youtube.com This modification can influence the molecule's conformation and its ability to act as a hydrogen bond donor or acceptor.
These modifications can lead to compounds with improved physicochemical properties, which is a critical aspect of drug design. nih.gov
Interactive Data Table: N-3 Position Modifications and Their Effects
| Modification | Reagent | Resulting Functional Group | Impact on Properties |
| Acylation | Acetyl chloride | Amide | Alters H-bonding, conformation |
| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide | Increases acidity of N-H, alters electronics |
| Alkylation | Alkyl halide | Secondary/Tertiary Amine | Increases basicity, alters lipophilicity |
Heterocyclic Core Modifications and Isoxazole (B147169) Ring Analogues
Modification of the core heterocyclic structure, including the isoxazole ring itself, can lead to the discovery of novel compounds with significantly different biological activities. This can be achieved through ring-opening reactions, ring transformations, or the synthesis of bioisosteric replacements.
Bioisosteric Replacement:
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability. cambridgemedchemconsulting.comdrughunter.com The isoxazole ring in benzo[d]isoxazole can be replaced by other five-membered heterocycles such as:
Oxadiazoles: 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) rings are common bioisosteres of the isoxazole ring. rsc.org
Triazoles: 1,2,3- and 1,2,4-triazoles can also serve as replacements, offering different hydrogen bonding patterns. drughunter.com
Thiadiazoles: The replacement of the oxygen atom with sulfur can alter the electronic distribution and lipophilicity of the molecule.
The synthesis of these analogues often requires a multi-step approach, starting from different precursors. nih.gov
Ring System Transformations:
The inherent reactivity of the N-O bond in the isoxazole ring allows for various transformations. wikipedia.org For example, under certain conditions, the isoxazole ring can be opened and recyclized to form other heterocyclic systems.
Synthesis of Polycyclic Aromatic Systems Incorporating the Benzo[d]isoxazole Moiety
The benzo[d]isoxazole scaffold can serve as a building block for the construction of larger, polycyclic aromatic systems. This is typically achieved through annulation reactions, where a new ring is fused onto the existing benzo[d]isoxazole core. acs.orgchim.it
Annulation Strategies:
Palladium-Catalyzed Annulation: 5-Iodoaryl-substituted isoxazoles can undergo palladium-catalyzed annulation with alkynes to form naphthalene-fused isoxazoles. chim.it This strategy involves the insertion of the alkyne and a C-H activation step.
Tandem Reactions: A two-step procedure involving the reaction of o-alkynylarene chalcones with hydroxylamine (B1172632) hydrochloride in the presence of iodine can lead to the formation of naphthoisoxazoles through a tandem oxidative cyclocondensation and electrophilic hydroarylation. chim.it
[4+2] Annulation: Gold(I)-catalyzed [4+2] annulation of propiolates with 2,1-benzisoxazoles represents another route to construct more complex systems. researchgate.net
These methods provide access to a variety of polycyclic aromatic compounds with the benzo[d]isoxazole moiety embedded within their structure, potentially leading to novel materials or compounds with unique biological activities.
Design Principles for Novel Dibrominated Benzo[d]isoxazol-3-amine Derivatives
The rational design of novel this compound derivatives is guided by an understanding of structure-activity relationships (SAR) and the principles of medicinal chemistry. nih.govresearchgate.net
Key Design Considerations:
Structure-Activity Relationship (SAR): Systematic modification at the C-5, C-7, and N-3 positions and subsequent biological evaluation can help establish SAR. For example, studies on other benzisoxazole derivatives have shown that the presence of electron-withdrawing groups like halogens can enhance certain biological activities. nih.gov
Physicochemical Properties: The introduction of different functional groups can modulate key properties such as lipophilicity (logP), solubility, and metabolic stability. These properties are crucial for a compound's pharmacokinetic profile. nih.gov
Pharmacophore Modeling: Computational methods can be used to design molecules that fit a specific pharmacophore model based on the binding site of a biological target. nih.gov This involves identifying key features like hydrogen bond donors and acceptors, and hydrophobic regions.
Bioisosteric Replacement: As discussed in section 6.3, the strategic replacement of functional groups or the entire heterocyclic core can lead to improved drug-like properties. cambridgemedchemconsulting.comu-tokyo.ac.jp
By applying these principles, researchers can design and synthesize novel this compound derivatives with optimized properties for specific applications.
Advanced Applications and Functional Materials Research Involving the 5,7 Dibromobenzo D Isoxazol 3 Amine Scaffold
Organic Electronics and Optoelectronic Materials
The benzo[d]isoxazole scaffold is a component of interest in the design of organic electronic and optoelectronic materials. While direct applications of 5,7-Dibromobenzo[d]isoxazol-3-amine are still emerging, research into related and derivative structures highlights the potential of this heterocyclic system in various devices. The inherent properties of the benzo[d]isoxazole moiety, such as its planar structure and potential for π-stacking, make it an attractive candidate for incorporation into materials designed for efficient charge transport and light emission. researchgate.net
Organic Light-Emitting Diodes (OLEDs) Component Research
The development of novel materials is a critical aspect of advancing Organic Light-Emitting Diode (OLED) technology. Chemical suppliers categorize derivatives such as 4-Iodobenzo[d]isoxazol-3-amine under materials relevant to OLEDs, indicating the potential of the broader benzo[d]isoxazole class in this field. ambeed.comambeed.com The structural features of these compounds are suitable for creating the stable, high-performance organic semiconductors required in OLED emissive and charge-transport layers. Although specific research detailing the integration of this compound into OLED devices is not extensively documented, its role as a precursor for more complex, functional molecules suggests a potential pathway for its use in developing new OLED components.
Photovoltaic Materials and Organic Solar Cells Development
In the field of organic photovoltaics, significant research has been conducted on donor-acceptor-π-acceptor (D-A-π-A1) type organic dyes for use in dye-sensitized solar cells (DSSCs). While not the exact compound, the closely related 4,7-dibromobenzo[d] researchgate.netresearchgate.netgoogle.comthiadiazole serves as a key building block in synthesizing such dyes. This demonstrates the utility of the dibrominated benzofused heterocycle motif in creating materials for solar energy conversion. researchgate.net The synthesis of these dyes often involves a crucial monoarylation of the dibrominated precursor via a Suzuki-Miyamura cross-coupling reaction.
The resulting organic dyes, featuring a benzo[d] researchgate.netresearchgate.netgoogle.comthiadiazole internal acceptor, have shown promise in solar cell applications. For instance, a dye labeled KEA321, synthesized from a related dibrominated precursor, achieved a power conversion efficiency (PCE) of 5.17%. This performance underscores the potential of such molecular designs in creating efficient solar cells. The study of these related systems provides a strong rationale for exploring this compound as a building block for new photovoltaic materials.
Table 1: Photovoltaic Performance of DSSC Devices Based on Related Dyes
| Dye | Jsc (mA cm⁻²) | Voc (mV) | FF | PCE (%) |
|---|---|---|---|---|
| KEA321 | 11.02 | 679 | 0.69 | 5.17 |
| KEA337 | 10.45 | 690 | 0.68 | 4.91 |
Data sourced from studies on related benzo[d] researchgate.netresearchgate.netgoogle.comthiadiazole-based dyes.
Organic Semiconductors and Charge Transport Properties Investigation
The investigation of charge transport properties is fundamental to the development of organic semiconductors for applications like organic field-effect transistors (OFETs). The molecular structure of compounds based on the benzo[d]isoxazole core can facilitate the intermolecular interactions, such as π–π stacking, necessary for efficient charge carrier hopping. researchgate.net
Research on dicyanomethylene-functionalised violanthrone (B7798473) derivatives provides a methodological framework for how such investigations are conducted. In those studies, OFET devices were fabricated by depositing the organic material onto substrates, and their electrical characteristics were measured. The charge mobility was then determined in the saturation regime. For instance, hole mobilities (μh) for certain derivatives were calculated to be as high as 1.07 × 10⁻² cm² V⁻¹s⁻¹. researchgate.net This type of characterization would be essential to evaluate the potential of semiconductors derived from this compound. The introduction of the dibrominated isoxazole (B147169) core into π-conjugated systems could significantly influence their packing in the solid state and, consequently, their charge transport capabilities.
Polymer Chemistry and Material Property Modification
The incorporation of heterocyclic compounds into polymer backbones is a well-established strategy for modifying material properties, such as thermal stability and mechanical strength. alibaba.com this compound is listed by chemical suppliers as a material with potential applications in polymer science and as an organic monomer for materials like Covalent Organic Frameworks (COFs). arctomsci.combldpharm.com The two bromine atoms provide reactive sites for polymerization reactions, such as polycondensation or cross-coupling polymerization, allowing the rigid and stable benzo[d]isoxazole unit to be integrated into a polymer chain. This could enhance the thermal resistance and electronic properties of the resulting polymer, making it suitable for specialized applications in electronics or high-performance materials. alibaba.com
Catalysis and Ligand Design for Transition Metal Processes
The structure of this compound makes it an excellent candidate for the design of novel ligands for transition metal-catalyzed reactions. The bromine atoms at the 5- and 7-positions are ideal handles for engaging in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. This allows for the attachment of various other molecular fragments, enabling the synthesis of complex, multidentate ligands. acs.org
For example, research on the related compound 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netresearchgate.netgoogle.comthiadiazole) has shown that it can undergo Suzuki coupling reactions with boronic acids using a palladium acetate (B1210297) catalyst. These reactions facilitate the formation of new carbon-carbon bonds, which is a fundamental step in building larger, functional molecules that can act as ligands. The amine group on the this compound core could also serve as a coordination site for a metal center, further enhancing its utility in ligand design.
Role as a Synthetic Synthon in Complex Molecule Assembly
The primary and most significant application of this compound is its role as a versatile synthetic synthon, or building block, for constructing more complex molecules. arctomsci.combldpharm.comambeed.com Its utility stems from the presence of multiple, distinct reactive sites: the two bromine atoms and the amine group.
The bromine atoms are particularly useful for sequential functionalization using transition metal-catalyzed cross-coupling reactions. This allows for the controlled, stepwise assembly of complex molecular architectures. For instance, one bromine atom could be selectively reacted, followed by a reaction at the second bromine atom, enabling the introduction of two different substituents. This stepwise approach is invaluable in the synthesis of pharmaceuticals and functional materials where precise control over the final structure is critical. nih.gov
Furthermore, the benzo[d]isoxazole core itself is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a number of FDA-approved drugs. researchgate.net The compound also serves as a precursor in transannulation reactions, where the isoxazole ring is opened and reclosed to form different heterocyclic systems, such as substituted pyrimidines, demonstrating its versatility in accessing diverse chemical structures. researchgate.net
Table 2: Key Reactions Involving the Synthon
| Reaction Type | Reagent/Catalyst Example | Application |
|---|---|---|
| Suzuki-Miyamura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(OAc)₂) | C-C bond formation for building larger molecules |
| Stille Coupling | Organostannane, Pd catalyst | C-C bond formation, alternative to Suzuki |
| Transannulation | I₂-DMSO | Synthesis of other heterocyclic systems (e.g., pyrimidines) |
| N-Alkylation/Arylation | Alkyl/Aryl Halide, Base | Modification of the amine group |
Precursor for Advanced Heterocyclic Systems
The core structure of this compound, featuring a fused benzene (B151609) and isoxazole ring system with bromine and amine functionalities, suggests its potential as a versatile precursor for the synthesis of more complex heterocyclic systems. The amino group at the 3-position can act as a nucleophile, while the bromine atoms at the 5 and 7-positions offer sites for various coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. These reactions are fundamental in medicinal chemistry and materials science for constructing intricate molecular architectures.
However, despite this theoretical potential, a thorough search of scientific databases and academic journals did not yield any specific studies that utilize this compound as a starting material for the synthesis of advanced heterocyclic systems. The reactivity of the parent compound, benzo[d]isoxazol-3-amine, and its other substituted analogues is documented, but the specific influence of the dibromo substitution pattern on the synthesis of novel fused heterocycles remains an unexplored area of research.
Building Block for Supramolecular Structures
The assembly of molecules into well-defined, ordered structures through non-covalent interactions is the essence of supramolecular chemistry. The bromine atoms on the this compound scaffold are capable of participating in halogen bonding, a highly directional interaction that is increasingly utilized in crystal engineering and the design of functional materials. The amino group can also form hydrogen bonds, further contributing to the potential for forming complex supramolecular assemblies.
Nevertheless, there is a lack of published research demonstrating the use of this compound as a building block for supramolecular structures. The specific intermolecular interactions that would be directed by the unique electronic and steric properties of this dibrominated system have not been investigated or reported in the available scientific literature.
Analytical Chemistry Applications and Sensor Technology (Non-Biological)
The development of chemical sensors for the detection of various analytes is a significant field within analytical chemistry. Often, these sensors are based on organic molecules that exhibit a change in their optical or electronic properties upon interaction with the target analyte. The benzo[d]isoxazole core is known to be a part of some fluorescent molecules. The introduction of heavy bromine atoms and an amino group could potentially modulate the photophysical properties of the molecule, making it a candidate for sensor applications.
Despite these possibilities, no studies have been found that report the application of this compound in non-biological sensor technology. Research into its potential as a chemosensor, for instance, for the detection of metal ions or anions, has not been documented in the public domain.
Conclusion and Future Research Directions
Summary of Key Advancements in 5,7-Dibromobenzo[d]isoxazol-3-amine Research
Research into this compound stems from the broader investigation of the benzisoxazole scaffold, a privileged structure in medicinal chemistry. nih.gov The parent compound, benzo[d]isoxazole, is an aromatic heterocycle, and its derivatives are integral to a range of pharmaceuticals, including antipsychotics and anticonvulsants. wikipedia.org The introduction of an amine group at the 3-position and bromine atoms at the 5- and 7-positions significantly modifies the electronic and steric properties of the core structure, opening new avenues for investigation.
A key advancement has been the identification of the enhanced biological activity of brominated benzisoxazoles. For instance, studies on related compounds like 6-bromobenzo[d]isoxazol-3-amine (B1278436) have shown that dibromo-analogs can exhibit enhanced antimicrobial properties. This suggests that the specific di-bromination pattern in this compound could be a critical feature for potent bioactivity. The core 3-aminobenzo[d]isoxazole structure itself is a known scaffold for inhibitors of enzymes like c-Met kinase, which is implicated in cancer. nih.gov Consequently, research has focused on the synthesis and potential therapeutic applications of this class of compounds, with the bromine substituents expected to influence factors like binding affinity through halogen bonding.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 89583-81-3 | cymitquimica.com |
| Molecular Formula | C₇H₄Br₂N₂O | cymitquimica.com |
Emerging Synthetic Methodologies and Their Potential
The synthesis of benzisoxazoles has traditionally relied on methods such as the cyclization of o-substituted aryl oximes (C–O bond formation) or o-hydroxyaryl oximes (N–O bond formation). chim.it However, recent years have seen the development of more sophisticated and efficient synthetic strategies that hold great potential for the synthesis of this compound and its derivatives. researchgate.net
One of the most promising modern techniques is the [3+2] cycloaddition reaction between in situ generated nitrile oxides and arynes. nih.gov This method offers a direct and modular route to functionalized benzisoxazoles under mild conditions, allowing for a wide variety of substituents. nih.gov Another innovative approach involves a phenolate-induced N-O bond formation using a cyclic nitrenoid precursor, which has been specifically developed for the synthesis of 3-aminobenzisoxazoles. researchgate.net
For the introduction of the bromine atoms, direct electrophilic bromination of the benzo[d]isoxazol-3-amine core is a feasible strategy. However, emerging methodologies such as photocatalysis could offer greener and more efficient alternatives to traditional methods. The potential of these modern synthetic tools lies in their ability to streamline the synthesis, improve yields, and facilitate the creation of a diverse library of analogs for structure-activity relationship (SAR) studies.
Table 2: Modern Synthetic Approaches for the Benzisoxazole Core
| Methodology | Description | Potential Advantages | Key References |
|---|---|---|---|
| [3+2] Cycloaddition | Reaction of in situ generated nitrile oxides with arynes. | Mild conditions, high generality, direct route to functionalized products. | nih.gov |
| Cyclic Nitrenoid Precursors | A novel method for N-O bond formation to produce 3-aminobenzisoxazoles. | Unexplored retrosynthetic disconnection, specific to the 3-amino scaffold. | researchgate.net |
| Palladium-Catalyzed Reactions | Cross-coupling reactions (e.g., Suzuki-Miyaura) on halogenated precursors. | High functional group tolerance, allows for complex arylations. | acs.orgmdpi.com |
| Photocatalysis | Visible-light-driven reactions for steps like amination or halogenation. | Reduced energy consumption, green chemistry approach. | |
Untapped Reactivity Profiles and Transformations
The chemical structure of this compound presents multiple reactive sites that remain largely unexplored. The two bromine atoms are prime handles for further molecular elaboration through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, could be employed to introduce a wide array of aryl, alkyl, and amino substituents at the 5- and 7-positions. acs.orgmdpi.com This would allow for the systematic tuning of the molecule's electronic and pharmacological properties. The potential for selective mono-arylation at one of the bromine sites, followed by a different reaction at the second site, offers a pathway to unsymmetrically substituted derivatives. mdpi.com
Furthermore, the 3-amino group is a versatile functional group that can undergo acylation, sulfonylation, and alkylation, providing another axis for structural diversification. The reactivity of the isoxazole (B147169) ring itself, which can be susceptible to cleavage under certain nucleophilic conditions, represents another potential transformation pathway that could lead to novel molecular scaffolds. ukaazpublications.com Exploring the interplay between the electron-withdrawing bromine atoms and the electron-donating amino group on the reactivity of the entire heterocyclic system is a key area for future investigation.
Future Prospects in Advanced Materials Science Applications
While much of the focus on benzisoxazoles has been in medicinal chemistry, their unique electronic and photophysical properties also make them attractive candidates for advanced materials. nih.gov Heterocyclic compounds are finding increasing use in the development of organic electronics. The this compound scaffold, with its extended π-system and heavy bromine atoms, could exhibit interesting properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). mdpi.com
The development of benzisoxazole N-oxides as UV absorbers suggests that derivatives of this compound could be investigated for similar photoprotective applications. psu.edu Its structure could also serve as a monomer or building block for the synthesis of novel polymers with enhanced thermal stability or specific chemical resistance. The field of materials science offers a largely untapped domain for this compound, with potential applications ranging from photochromic materials to electrochemical sensors. ukaazpublications.com
Integration with Computational Chemistry and Artificial Intelligence for Compound Design and Synthesis
The future of chemical research is inextricably linked with computational tools and artificial intelligence (AI). nih.gov For this compound, these technologies can dramatically accelerate the discovery and development process. AI and machine learning algorithms can analyze vast chemical datasets to predict the biological activities, pharmacokinetic profiles (ADMET), and potential toxicity of novel derivatives without the need for immediate synthesis. ukaazpublications.comresearchgate.net
In silico docking studies can model the interaction of 5,7-dibromo-substituted analogs with various biological targets, such as protein kinases or DNA, providing insights for rational drug design. ukaazpublications.com This computational screening can prioritize the most promising candidates for synthesis, saving significant time and resources. researchgate.net
Beyond drug design, AI is also beginning to revolutionize synthetic chemistry. AI platforms can predict the outcomes of chemical reactions, suggest optimal synthetic routes, and even automate aspects of the experimental process. By integrating AI, researchers can more efficiently explore the untapped reactivity of this compound and design novel, efficient pathways to its most promising derivatives for both therapeutic and material science applications. nih.gov
Q & A
Basic Questions
Q. How can researchers confirm the chemical identity and purity of 5,7-Dibromobenzo[d]isoxazol-3-amine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the aromatic protons and carbons. The two bromine atoms at positions 5 and 7 induce distinct splitting patterns and deshielding effects. Compare with spectral data of analogous halogenated benzisoxazoles (e.g., 5-Chlorobenzo[d]isoxazol-3-amine in ) .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with a UV detector (λ = 254 nm) and a C18 column. Calibrate against a certified reference standard (purity ≥97%, as noted in and ) to quantify purity .
- Elemental Analysis : Verify the molecular formula (CHBrNO) by matching experimental carbon, hydrogen, nitrogen, and bromine percentages to theoretical values .
Q. What are the recommended protocols for synthesizing this compound with high yield?
- Methodological Answer :
- One-Pot Synthesis : Start with ortho-fluoronitrile and acetohydroxamic acid under basic conditions. Intramolecular cyclization forms the benzo[d]isoxazole core. Bromination at positions 5 and 7 is achieved using bromine or NBS (N-bromosuccinimide) in a controlled environment ().
- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC). Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound with ≥97% purity .
Q. How should this compound be handled and stored to ensure stability?
- Methodological Answer :
- Storage : Keep in a tightly sealed container under inert gas (argon or nitrogen) at –20°C to prevent degradation. Avoid exposure to moisture and light, as brominated aromatic compounds are prone to hydrolysis under acidic/basic conditions ().
- Incompatible Materials : Separate from strong oxidizing agents (e.g., peroxides) and reducing metals (e.g., zinc) to prevent hazardous reactions. Use glass or PTFE-lined containers .
Advanced Research Questions
Q. What strategies can optimize the synthetic route for this compound to minimize byproducts?
- Methodological Answer :
- Reaction Parameter Tuning : Adjust temperature (110–120°C) and solvent polarity (toluene or DMF) to favor cyclization over side reactions like dimerization ( ).
- Catalytic Systems : Introduce palladium catalysts (e.g., Pd(PPh)) for regioselective bromination. Use Suzuki coupling to functionalize intermediates while retaining the dibromo scaffold ( ).
- Byproduct Analysis : Characterize impurities (e.g., mono-brominated derivatives) via LC-MS and optimize purification protocols accordingly .
Q. How do researchers analyze the reactivity of the dibromo substituents in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : React this compound with arylboronic acids under Pd-catalyzed conditions. Monitor reaction progress via -NMR or GC-MS to track substituent exchange ( ).
- Regioselectivity Studies : Compare reactivity at C5 vs. C7 using sterically hindered boronic esters. Computational DFT modeling (not directly referenced but inferred from synthetic protocols) can predict electronic effects .
Q. What are the challenges in characterizing intermediates during the synthesis of this compound derivatives?
- Methodological Answer :
- Intermediate Isolation : Use flash chromatography or preparative TLC to separate unstable intermediates (e.g., mercaptobenzonitrile precursors, ).
- Spectroscopic Challenges : Overlapping -NMR signals in brominated aromatic systems require high-field NMR (≥400 MHz) or - HSQC for resolution .
- Mass Spectrometry : Employ high-resolution ESI-MS to distinguish between isobaric species (e.g., mono- vs. di-brominated byproducts) .
Q. How do bromine substituents influence the electronic and steric properties of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Electronic Effects : Bromine’s strong electron-withdrawing nature activates the isoxazole ring for nucleophilic attack. Compare reactivity with chloro analogs ( ) via Hammett plots.
- Steric Considerations : The 5,7-dibromo configuration creates steric hindrance, limiting access to the C3 amine. Use bulky nucleophiles (e.g., tert-butylamine) to probe steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
